(+)-Bornyl diphosphate

Description

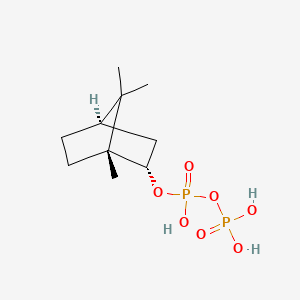

Structure

2D Structure

3D Structure

Properties

CAS No. |

64822-87-3 |

|---|---|

Molecular Formula |

C10H20O7P2 |

Molecular Weight |

314.21 g/mol |

IUPAC Name |

phosphono [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] hydrogen phosphate |

InChI |

InChI=1S/C10H20O7P2/c1-9(2)7-4-5-10(9,3)8(6-7)16-19(14,15)17-18(11,12)13/h7-8H,4-6H2,1-3H3,(H,14,15)(H2,11,12,13)/t7-,8+,10+/m1/s1 |

InChI Key |

VZPAJODTZAAANV-WEDXCCLWSA-N |

SMILES |

CC1(C2CCC1(C(C2)OP(=O)(O)OP(=O)(O)O)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CC1(C2CCC1(C(C2)OP(=O)(O)OP(=O)(O)O)C)C |

Synonyms |

bornyl pyrophosphate |

Origin of Product |

United States |

Enzymology of + Bornyl Diphosphate Synthase Bpps

Classification and Nomenclature of (+)-BPPS

The systematic classification and nomenclature of enzymes provide a standardized way to identify and categorize them based on the reactions they catalyze.

(+)-Bornyl diphosphate (B83284) synthase is assigned the Enzyme Commission (EC) number 5.5.1.8 by the International Union of Biochemistry and Molecular Biology (IUBMB). wikipedia.orgqmul.ac.ukexpasy.orguniprot.org Its systematic name is (+)-bornyl-diphosphate lyase (ring-opening) or (+)-bornyl-diphosphate lyase (decyclizing) . wikipedia.orgqmul.ac.uk This classification places it in the class of isomerases (EC 5), specifically intramolecular lyases (EC 5.5), that cleave carbon-oxygen bonds (EC 5.5.1).

Table 1: EC Classification of (+)-Bornyl Diphosphate Synthase

| Classification Level | Code | Description |

|---|---|---|

| Class | 5 | Isomerases |

| Sub-class | 5.5 | Intramolecular Lyases |

| Sub-sub-class | 5.5.1 | Lyases that cleave a C-O bond |

| Serial Number | 5.5.1.8 | This compound synthase |

In scientific literature, (+)-BPPS is referred to by several synonyms. These alternative names often reflect the substrates and products of the reaction or the historical context of its discovery.

Common Synonyms for (+)-BPPS:

Bornyl pyrophosphate synthase wikipedia.orgqmul.ac.ukbiochemistry.prof

Bornyl pyrophosphate synthetase wikipedia.orgqmul.ac.ukbiochemistry.prof

(+)-Bornylpyrophosphate cyclase wikipedia.orgqmul.ac.uk

Geranyl-diphosphate cyclase (ambiguous) wikipedia.orgqmul.ac.ukbiochemistry.prof

(+)-Bornyl-diphosphate lyase (decyclizing) qmul.ac.uk

Catalytic Mechanism of (+)-BPPS

The catalytic mechanism of (+)-BPPS is a complex process involving substrate binding, the essential role of metal ions, and the formation of carbocation intermediates, ultimately leading to the cyclization of the substrate.

The primary substrate for (+)-BPPS is geranyl diphosphate (GPP) , a universal precursor for monoterpenes. wikipedia.orgnih.gov The enzyme from Salvia officinalis (sage) has been shown to preferentially use geranyl diphosphate for cyclization. qmul.ac.uk However, it can also utilize (3R)-linalyl diphosphate and, to a lesser extent, neryl diphosphate in vitro. qmul.ac.ukexpasy.org The binding pocket of the enzyme is characterized by hydrophobic amino acid residues, which accommodate the nonpolar isoprenoid chain of the substrate. pressbooks.pub The specific binding and precise positioning of the substrate within the active site are critical for the subsequent catalytic steps. pressbooks.pub

**Table 2: Substrate Specificity of (+)-BPPS from *Salvia officinalis***

| Substrate | Relative Activity |

|---|---|

| Geranyl diphosphate | Preferred |

| (3R)-Linalyl diphosphate | Utilized |

| Neryl diphosphate | Utilized (more slowly) |

The catalytic activity of (+)-BPPS is dependent on the presence of a divalent cation, typically magnesium (Mg²⁺) . qmul.ac.ukuniprot.org The magnesium ion is coordinated by specific amino acid residues within the active site. Two conserved metal-binding motifs are found in monoterpene cyclases, including BPPS: the aspartate-rich motif DDXXD and the (N,D)D(L,I,V)X(S,T)X₃E motif. nih.gov In the native enzyme, the carboxylate groups of two aspartate residues (D351 and D355 in sage BPPS) coordinate to the magnesium ion. nih.gov The metal ion plays a crucial role in catalysis by neutralizing the negative charge of the diphosphate group of the substrate, which facilitates the departure of the diphosphate and the subsequent formation of a carbocation. nih.gov

The catalytic cycle begins with the metal-assisted departure of the diphosphate group from geranyl diphosphate. nih.gov This initial ionization is followed by an isomerization of the substrate to linalyl diphosphate (LPP), which allows for rotation around the C2-C3 bond to a cisoid conformation. nih.gov A subsequent reionization event facilitates the cyclization through a C1-C6 ring closure, forming the (R)-α-terpinyl cation -diphosphate ion pair. nih.gov Aromatic residues within the active site, such as phenylalanine and tryptophan, may stabilize the positive charge of the carbocation through cation-π interactions. nih.gov This is followed by a further anti-Markovnikov cyclization to yield the 2-bornyl cation , which is then neutralized by the stereospecific re-addition of the diphosphate group to form the final product, this compound. nih.gov

Isomerization and Cyclization Cascades

The conversion of geranyl diphosphate to this compound is a multi-step process involving a series of carbocationic intermediates and rearrangements chaperoned by the enzyme's active site. nih.govpnas.org The entire process is initiated by the metal-activated departure of the diphosphate group from GPP. wikipedia.orgnih.gov

The catalytic cycle begins with the isomerization of the primary substrate, geranyl diphosphate (GPP), into the tertiary allylic intermediate, (3R)-linalyl diphosphate (LPP). nih.govnih.govresearchgate.net This initial step involves the ionization of the diphosphate group from GPP, which allows for rotation around the C2-C3 bond, changing the molecule from a transoid to a cisoid conformation. nih.govresearchgate.net The pyrophosphate group is then reassembled at the C3 position to form the LPP intermediate. researchgate.net This isomerization is crucial as it facilitates the subsequent cyclization steps. nih.govnih.gov Studies have shown that GPP and LPP are competitive substrates for the enzyme, indicating that both the isomerization and cyclization reactions occur at the same active site. nih.gov The enzyme from Salvia officinalis can utilize (3R)-linalyl diphosphate directly. qmul.ac.uk

Following the formation of the linalyl diphosphate intermediate, the diphosphate group is once again ionized, initiating the cyclization cascade. nih.govresearchgate.net The first cyclization is an SN' reaction involving the closure of the C1-C6 bond to form the (R)-α-terpinyl cation-PPi ion pair. nih.govpnas.org The active site of BPPS, which is lined with nonpolar aromatic and alkyl side chains, stabilizes these highly reactive carbocation intermediates, preventing unintended reactions with water. pnas.orgnih.gov Specifically, cation-π interactions with aromatic residues like F578 and W323 are thought to stabilize the positive charge. pnas.orgresearchgate.net

A further anti-Markovnikov cyclization of the α-terpinyl cation leads to the formation of the secondary 2-bornyl cation. nih.govpnas.org The enzyme's active site plays a critical role in guiding this rearrangement and preventing a Wagner-Meerwein rearrangement that would lead to the more stable tertiary camphenyl carbocation. pnas.org

Stereospecificity of Diphosphate Re-incorporation

The final step in the catalytic mechanism is the neutralization of the 2-bornyl cation by the re-incorporation of the pyrophosphate (PPi) group. wikipedia.orgnih.gov This re-attachment is highly stereospecific, occurring on the endo face of the bornyl cation to yield the final product, this compound. nih.govpnas.org The rigid positioning of the PPi within the active site ensures this specific orientation for recapture. pnas.orgresearchgate.net This precise re-incorporation is a hallmark of the reaction, as the PPi is only added to the major product and not to any of the minor byproducts that may be formed. pnas.org Mechanistic studies have confirmed that the oxygen atom from the original ester linkage in GPP is retained in the final BPP product, and the two ends of the pyrophosphate moiety maintain their identities throughout the reaction. nih.govnih.gov This indicates a tightly controlled ion-pairing mechanism where the pyrophosphate anion remains closely associated with the carbocation intermediates within the active site. nih.gov

Kinetic Parameters and Mechanistic Rate Constants (e.g., Km, kcat values for GPP)

The catalytic efficiency of this compound synthase has been characterized by determining its kinetic parameters with the primary substrate, geranyl diphosphate. These values can vary between enzymes from different plant sources.

| Enzyme Source | Km (μM) | kcat (s-1) |

| Cinnamomum burmanni (CbTPS1) | 5.11 ± 1.70 | 0.01 |

Table 1: Kinetic parameters of this compound Synthase from Cinnamomum burmanni with GPP as the substrate. Data sourced from nih.govresearchgate.netdntb.gov.ua.

The Km value for the enzyme from Cinnamomum burmanni indicates a high affinity for its substrate, GPP. nih.gov

Substrate Specificity and Product Promiscuity Profiles

Primary Substrate Utilization (Geranyl Diphosphate)

The primary and preferred substrate for this compound synthase in the biosynthesis of monoterpenes is geranyl diphosphate (GPP). wikipedia.orgqmul.ac.ukresearchgate.net GPP is the universal C10 precursor for the formation of a wide array of monocyclic and bicyclic monoterpenes. wikipedia.orgpnas.org While the enzyme can utilize intermediates like (3R)-linalyl diphosphate and, to a lesser extent, neryl diphosphate in vitro, GPP is the initial substrate in the natural biosynthetic pathway. nih.govqmul.ac.uk The enzyme catalyzes the conversion of GPP to this compound, which then serves as a precursor for other monoterpenoids like borneol and camphor (B46023). mdpi.comnih.gov

Alternative Substrate Acceptance (e.g., Linalyl Diphosphate, Neryl Diphosphate)

While geranyl diphosphate (GPP) is the primary substrate for this compound synthase, research has revealed that this enzyme exhibits a degree of substrate promiscuity, accepting other structurally related molecules for catalysis. This flexibility is particularly evident in its interaction with linalyl diphosphate (LPP) and neryl diphosphate (NPP).

The catalytic mechanism of BPPS inherently involves the isomerization of GPP to (3R)-linalyl diphosphate as an enzyme-bound intermediate. Consequently, the enzyme is capable of directly utilizing (3R)-LPP. Studies on BPPS from sage (Salvia officinalis) have shown that it can also process neryl diphosphate, the cis-isomer of GPP, albeit at a slower rate. This acceptance of alternative substrates highlights the adaptability of the enzyme's active site.

Currently, detailed kinetic data for the utilization of these alternative substrates by most BPPS variants is not extensively documented in publicly available literature. The table below summarizes the known alternative substrates for BPPS. Further research is required to fully elucidate the kinetic parameters (K_m and k_cat) associated with these substrates to quantify the catalytic efficiency of BPPS with non-primary precursors.

Table 1: Alternative Substrate Acceptance by this compound Synthase

| Alternative Substrate | Enzyme Source | Observations | Kinetic Data (K_m, k_cat) |

|---|---|---|---|

| (3R)-Linalyl Diphosphate | Salvia officinalis (Sage) | Readily utilized as it is a natural intermediate in the reaction mechanism. | Not widely reported |

| Neryl Diphosphate | Salvia officinalis (Sage) | Utilized more slowly compared to Geranyl Diphosphate. | Not widely reported |

Multi-product Formation by BPPS Variants

A striking feature of many terpene synthases, including BPPS, is their ability to generate a spectrum of products from a single substrate. This product promiscuity arises from the complex carbocation cascade reactions that occur within the enzyme's active site. Different BPPS variants, sourced from various plant species, exhibit distinct product profiles, underscoring the subtle yet significant evolutionary tuning of their catalytic machinery.

For instance, the this compound synthase from common sage (Salvia officinalis) is known to produce not only this compound but also significant quantities of other monoterpenes such as (+)-α-pinene, (+)-camphene, and (+/-)-limonene. Similarly, the BPPS from lavender (Lavandula angustifolia) also yields a mixture of products. nih.gov

In contrast, some BPPS variants display remarkable product specificity. A notable example is the this compound synthase isolated from Cinnamomum burmanni (CbTPS1). In vitro assays have demonstrated that this enzyme variant predominantly produces (+)-borneol (derived from the hydrolysis of this compound), which accounts for a substantial 88.70% of the total product profile. researchgate.netnih.govfao.orgnih.gov This high specificity suggests a finely tuned active site that efficiently channels the reaction towards a single primary product.

The diverse product distributions of BPPS variants from different plant sources are detailed in the interactive table below, showcasing the chemical diversity generated by this single class of enzymes.

Table 2: Multi-product Formation by this compound Synthase Variants

| Enzyme Variant Source | Primary Product | Percentage of Primary Product | Major By-products |

|---|---|---|---|

| Cinnamomum burmanni (CbTPS1) | (+)-Borneol* | 88.70% researchgate.netnih.govnih.gov | Not specified |

| Salvia officinalis | This compound | Not specified | (+)-α-Pinene, (+)-Camphene, (+/-)-Limonene |

| Lavandula angustifolia | This compound | Catalyzes the formation of bornyl diphosphate, which leads to by-products like borneol and camphor. nih.gov |

*Note: Product percentages are derived from in vitro assays where the immediate product, this compound, is subsequently hydrolyzed to (+)-borneol for analysis.

Structural Biology of + Bornyl Diphosphate Synthase

Overall Protein Architecture

The structural framework of (+)-bornyl diphosphate (B83284) synthase, as revealed by X-ray crystallography, is a homodimeric assembly where each monomer is composed of two distinct α-helical domains. pnas.orgnih.govrcsb.org This architectural design is a common feature among many terpene cyclases. wikipedia.org

Each monomer of BPPS is organized into two primary domains, both of which are predominantly composed of α-helices. pnas.orgnih.govnih.gov

C-terminal Domain: This domain is the catalytic heart of the enzyme. pnas.orgnih.govwikipedia.org It houses the active site where the substrate, geranyl diphosphate, binds and undergoes a series of complex cyclization reactions. The C-terminal domain is responsible for orienting and stabilizing the multiple reactive carbocation intermediates that are formed during the catalytic cycle. pnas.orgnih.gov It contains twelve α-helices, with six of them (C, D, F, G, H, and J) defining the hydrophobic active site cleft. pnas.org

N-terminal Domain: The function of the N-terminal domain is not as clearly defined as its C-terminal counterpart. pnas.orgnih.gov However, it plays a crucial structural role. The N-terminus of this domain acts as a cap over the active site in the C-terminal domain, particularly during catalysis. pnas.orgnih.gov This domain exhibits a structural feature known as an α-barrel, which is similar to that found in other terpene cyclases like epi-aristolochene synthase. pnas.orgpnas.org While not directly participating in the chemical transformations, the N-terminal domain is essential for creating the appropriate environment for catalysis within the active site. wikipedia.org

| Domain | Primary Function | Key Structural Features |

| C-terminal | Catalysis of GPP cyclization | Contains the active site, defined by 6 α-helices (C, D, F, G, H, J) |

| N-terminal | Structural support and active site capping | Forms an α-barrel structure |

Active Site Configuration and Substrate Binding Pocket

The active site of (+)-bornyl diphosphate synthase is a highly specialized pocket within the C-terminal domain, meticulously designed to orchestrate the intricate cyclization of GPP. Its unique configuration is a result of conserved amino acid motifs, the coordination of metal ions, and specific residues that stabilize the highly reactive carbocation intermediates.

The active site of BPPS features highly conserved amino acid sequences that are critical for its function. These motifs are hallmarks of the terpene synthase family and are essential for binding the diphosphate moiety of the substrate and the catalytic metal ions. bris.ac.ukmdpi.comnih.gov

DDXXD Motif: This aspartate-rich motif, specifically DDIYD in BPPS from Salvia officinalis, is located at the C-terminal end of helix D. pnas.org It plays a crucial role in coordinating with magnesium ions (Mg²⁺), which are essential for the ionization of the substrate's diphosphate group. pnas.orgbris.ac.uknih.gov Two of the aspartate residues in this motif directly interact with the magnesium ions. wikipedia.org

(N,D)D(L,I,V)X(S,T)X3E (NSE/DTE) Motif: This second conserved motif also participates in the coordination of the magnesium ions necessary for catalysis. pnas.orgbris.ac.uknih.gov Together, these two motifs flank the entrance to the active site and create a binding pocket for the trinuclear magnesium cluster that anchors the diphosphate group of the substrate. mdpi.comnih.gov

The coordination of three Mg²⁺ ions by these motifs is a critical first step in the catalytic cycle, facilitating the departure of the pyrophosphate group from GPP to initiate the cyclization cascade. nih.gov

| Conserved Motif | Sequence in S. officinalis BPPS | Location | Function |

| DDXXD | DDIYD (starting at D351) | C-terminal end of helix D | Metal ion coordination |

| (N,D)D(L,I,V)X(S,T)X3E | (starting at D496) | C-terminal domain | Metal ion coordination |

The cyclization of GPP proceeds through a series of highly unstable carbocation intermediates. The active site of BPPS is lined with specific amino acid residues that stabilize these positive charges, guiding the reaction towards the formation of the bornyl cation.

Aromatic residues within the active site, such as tryptophan and phenylalanine, are particularly important for stabilizing carbocation intermediates through cation-π interactions . pnas.orgpnas.org In this type of non-covalent interaction, the electron-rich face of an aromatic ring interacts favorably with a positive charge.

W323 and F578: These two residues have been identified as likely candidates for stabilizing the positive charge on the C8 of the intermediate α-terpinyl cation through cation-π interactions. pnas.orgpnas.org

The precise positioning of these residues ensures that the carbocation intermediates are sufficiently stabilized to proceed through the desired reaction pathway, while also preventing alternative reactions, such as the Wagner-Meerwein rearrangement to a more stable tertiary carbocation. pnas.org

The binding of the substrate, geranyl diphosphate, to the active site of BPPS is not a simple lock-and-key mechanism. Instead, it induces significant conformational changes in the enzyme, leading to the closure of the active site. pnas.orgpnas.org This dynamic process is crucial for sequestering the reactive intermediates from the solvent and creating a controlled environment for the cyclization reaction. pnas.org

Upon binding of the diphosphate group of GPP, several disordered polypeptide segments of the enzyme become ordered. pnas.orgpnas.org These segments include:

A portion of the N-terminus (residues I54–A63)

The C-terminal part of helix H and the subsequent loop (T500–D509)

A section of the J–K loop (G579–S583)

This ordering of flexible loops effectively caps (B75204) the active site, trapping the substrate and a key water molecule (#110) within the catalytic cavity. pnas.orgpnas.org This induced-fit mechanism ensures that the catalytic machinery is properly assembled only in the presence of the substrate, initiating the cyclization cascade in a highly controlled manner. pnas.org This type of conformational change upon ligand binding is a recurring theme in the mechanism of terpene cyclases. pnas.org

Crystallographic Insights and Structural Data Deposition

The three-dimensional structures of this compound synthase (BPPS), primarily from culinary sage (Salvia officinalis), have been elucidated through X-ray crystallography. This has offered profound insights into the enzyme's function and its complex catalytic mechanism. The resulting atomic coordinates have been deposited in the Protein Data Bank (PDB) for public access. nih.govpnas.orgpnas.org

X-ray Crystal Structure Determinations (e.g., PDB ID: 1N1B, 1N1Z)

The crystal structure of the native, unliganded this compound synthase from Salvia officinalis was determined at a 2.0 Å resolution and is accessible via the PDB ID 1N1B . pnas.orgresearchgate.net The enzyme exists as a homodimer. pnas.org Each monomer is organized into two distinct domains: a smaller N-terminal domain and a larger C-terminal catalytic domain, which is composed almost entirely of α-helices. nih.govresearchgate.net This α-helical domain houses the active site and is characteristic of the class I terpenoid synthase fold. nih.gov

Another critical structure is 1N1Z , which represents the enzyme in complex with its co-product, inorganic pyrophosphate (PPi), and three essential magnesium ions (Mg²⁺). researchgate.netrcsb.org Determined at a 2.30 Å resolution, this structure provides a snapshot of the active site after the cyclization of the substrate and release of the bornyl cation. rcsb.org The binding of these ligands induces a conformational change from an "open" to a "closed" state, which sequesters the active site from the solvent. researchgate.net This closure is crucial for protecting the reactive carbocation intermediates that form during the reaction cascade. researchgate.net

These structures reveal two highly conserved, aspartate-rich motifs essential for catalysis: the DDXXD motif and the (N,D)D(L,I,V)X(S,T)X₃E motif (also known as the NSE/DTE triad). pnas.orgresearchgate.net These motifs are responsible for anchoring the diphosphate moiety of the substrate and chelating the catalytic Mg²⁺ ions. pnas.orgnih.gov

| PDB ID | Description | Resolution (Å) | Ligands Present | Key Structural Insights |

| 1N1B | Crystal Structure of Native this compound Synthase from Salvia officinalis | 2.0 | None (Apoenzyme) | Reveals the homodimeric structure with two α-helical domains per monomer and the conserved DDXXD motif. pnas.orgresearchgate.netresearchgate.net |

| 1N1Z | This compound Synthase Complex | 2.30 | Pyrophosphate (PPi), Magnesium (Mg²⁺) | Shows the enzyme in a "closed" conformation with PPi and Mg²⁺ bound in the active site, highlighting the product-bound state. researchgate.netrcsb.org |

Structural Analysis of Enzyme-Ligand Complexes (e.g., with pyrophosphate, substrate analogues, bornyl diphosphate)

The study of BPPS in complex with various ligands provides a series of "snapshots" that illuminate different stages of its intricate catalytic pathway. nih.govresearchgate.net

Complex with Pyrophosphate (PPi): The 1N1Z structure demonstrates how the active site accommodates the pyrophosphate leaving group after catalysis. The PPi is stabilized through coordination with the three Mg²⁺ ions, which are in turn positioned by the conserved aspartate-rich motifs. pnas.orgwikipedia.org This arrangement is believed to be critical for stabilizing the carbocation intermediates formed during the cyclization of geranyl diphosphate (GPP). wikipedia.org

Complex with Substrate Analogues: To understand how the enzyme initially binds its substrate, researchers have determined structures with non-hydrolyzable substrate analogues, such as 3-aza-2,3-dihydrogeranyl diphosphate (see PDB IDs 1N20 and 1N21). enzymes.me.ukrcsb.org These structures show that the analogue's diphosphate group binds to the same Mg²⁺ cluster, positioning the hydrocarbon tail within the hydrophobic active site pocket. nih.gov This binding triggers the conformational change that closes the active site, shielding the ensuing reaction from water. researchgate.net

Complex with Product: A structure of BPPS in complex with its final product, this compound, has also been determined (PDB ID: 1N24). enzymes.me.uk This, along with complexes involving reaction intermediate analogues, provides a comprehensive view of the entire catalytic cycle. nih.govresearchgate.net The structures confirm that the enzyme's active site template guides the GPP substrate through a series of conformational changes and carbocation intermediates, ultimately leading to the stereospecific formation of this compound. nih.govpnas.org

These detailed structural analyses collectively demonstrate how the enzyme masterfully manipulates substrate conformation and reactive intermediates to achieve a complex cyclization reaction.

Molecular Biology and Genetic Engineering of + Bornyl Diphosphate Pathways

Gene Identification and Cloning from Diverse Plant Species

The key enzyme in the biosynthesis of (+)-borneol is (+)-bornyl diphosphate (B83284) synthase (BPPS), which catalyzes the cyclization of the universal monoterpene precursor, geranyl diphosphate (GPP), to form (+)-bornyl diphosphate. nih.govfrontiersin.org The genes encoding this enzyme have been successfully identified and cloned from a variety of aromatic plants, providing a genetic toolkit for further research and biotechnological applications.

Researchers have successfully isolated and functionally characterized BPPS genes from several plant species known for producing (+)-borneol and its derivatives.

Salvia officinalis (Common Sage): One of the earliest identified BPPS genes was from common sage, termed SoBPS. frontiersin.orgwhiterose.ac.uk Structural characterization of the enzyme revealed the molecular mechanism of GPP cyclization. frontiersin.orgwhiterose.ac.uk The recombinant enzyme expressed in E. coli was found to produce (+)-borneol as its main product, accounting for 57.8% of the total products. nih.govfrontiersin.org

Lavandula angustifolia (Lavender): A BPPS gene, LaBPPS, was cloned from a lavender EST library. nih.gov The expression of this gene was found to correlate with the accumulation of borneol and camphor (B46023) in the plant, indicating its primary role in their in vivo biosynthesis. nih.gov The enzyme plays a significant role in determining the quality of lavender essential oil. nih.govsemanticscholar.org

Lippia dulcis (Aztec sweet herb): A bornyl diphosphate synthase, designated LdBPPS, was isolated from the leaf cDNA of Lippia dulcis. nih.gov Interestingly, the full-length enzyme was catalytically inactive due to the presence of two inhibitory arginine-rich motifs at its N-terminus. Enzymatic activity was only achieved after removing the putative chloroplast transit peptide and the first of these motifs. nih.gov

Cinnamomum burmannii: A highly specific this compound synthase, CbTPS1, was identified from C. burmannii through transcriptome analysis. nih.govfrontiersin.org An in vitro assay demonstrated that its primary product was (+)-borneol, making up 88.70% of the total products formed from GPP. nih.govnih.gov This high specificity makes it a valuable candidate for biotechnological production of (+)-borneol. nih.gov

Amomum villosum: Transcriptome analysis led to the identification of AvTPS3 (also referred to as AvBPPS) in Amomum villosum. nih.gov Functional characterization showed that it catalyzes the conversion of GPP to bornyl diphosphate as its major product, with camphene, β-myrcene, and limonene as minor products. nih.gov Its high expression in seeds correlates with the accumulation of bornyl acetate, for which this compound is the precursor. nih.govmdpi.com

Artemisia annua: In the plant famous for producing the antimalarial drug artemisinin, a this compound synthase gene (AaBPS) was identified as the key enzyme in the biosynthesis of camphor, a major component of its essential oil. frontiersin.orgnih.gov The gene was found to be highly expressed in the glandular secretory trichomes where these volatile compounds are synthesized. frontiersin.orgnih.gov

While many (+)-BPPS genes have been identified, the discovery of a (-)-bornyl diphosphate synthase has clarified the genetic basis for producing the different stereoisomers of borneol.

Blumea balsamifera is a plant rich in (-)-borneol (B1667373). nih.govmdpi.com A study of this plant led to the identification of the first high-efficiency (-)-bornyl diphosphate synthase, named BbTPS3. nih.govnih.gov This enzyme specifically catalyzes the conversion of GPP to (-)-bornyl diphosphate. nih.govnih.gov This is distinct from the (+)-BPPS enzymes found in plants like C. burmannii, S. officinalis, and L. angustifolia, which produce the (+) enantiomer. nih.govfrontiersin.org The discovery of BbTPS3 highlights that the stereochemical outcome of the borneol product is determined by the specific synthase enzyme, which, despite using the same GPP substrate, folds the intermediate carbocation in a different stereochemical manner to yield either the (+) or (-) form of bornyl diphosphate.

Heterologous Gene Expression and Recombinant Protein Production

To study the enzymatic properties of BPPS and to engineer microbial strains for monoterpenoid production, the cloned genes must be expressed in heterologous host systems. This allows for the production of large quantities of the enzyme, free from other plant proteins.

Escherichia coli: E. coli is a commonly used host for the initial functional characterization and production of recombinant BPPS proteins. researchgate.net Genes such as LdBPPS from Lippia dulcis and AaBPS from Artemisia annua were expressed in E. coli to produce the enzymes for in vitro assays. frontiersin.orgnih.gov The open reading frames of the genes are typically cloned into expression vectors, such as pET-32a(+) or pEASY®-Blunt, and then transformed into an appropriate E. coli strain like BL21 (DE3) or DH5α for protein production. nih.govnih.govresearchgate.net

Saccharomyces cerevisiae: Baker's yeast, S. cerevisiae, is a preferred host for metabolic engineering and the production of terpenes. nih.govdoaj.orgkobe-u.ac.jp It possesses a native mevalonate (B85504) (MVA) pathway that produces the GPP precursor. nih.gov Researchers have successfully expressed BPPS genes, including CbTPS1 from C. burmannii and BbTPS3 from B. balsamifera, in S. cerevisiae to reconstruct the biosynthetic pathway for (+)-borneol and (-)-borneol, respectively. nih.govnih.gov This work represents the first reported attempts to produce these valuable monoterpenoids through microbial fermentation. nih.govnih.gov

Once the recombinant BPPS is produced in a host like E. coli, it is purified and its enzymatic activity is characterized. The protein is often purified using affinity chromatography, taking advantage of tags (e.g., His-tag) incorporated during the cloning process. frontiersin.org

The purified enzyme is then subjected to in vitro assays with its substrate, GPP. The reaction products are typically dephosphorylated and analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the monoterpenes produced. frontiersin.org These assays provide crucial data on the enzyme's kinetic properties and product specificity.

| Enzyme | Source Organism | Km (μM) for GPP | kcat (s⁻¹) | Major Product |

| CbTPS1 | Cinnamomum burmannii | 5.11 ± 1.70 | 0.01 | (+)-Borneol (88.7%) |

| BbTPS3 | Blumea balsamifera | 4.93 ± 1.38 | 1.49 | (-)-Borneol (95.3%) |

| SoBPS | Salvia officinalis | 3.0 | N/A | (+)-Borneol (57.8%) |

This table summarizes the kinetic parameters and product specificity for select bornyl diphosphate synthases. Data compiled from multiple sources. nih.govfrontiersin.orgnih.govnih.gov

Metabolic Engineering and Pathway Reconstruction Strategies

Metabolic engineering aims to optimize the production of desired compounds in microbial hosts by modifying their metabolic pathways. For this compound and its derivatives, strategies in S. cerevisiae focus on enhancing the precursor supply and improving the efficiency of the heterologous synthase.

A key strategy is to increase the intracellular pool of GPP. This is often achieved by overexpressing multiple genes in the native MVA pathway, such as ERG10, ERG13, tHMG1, ERG12, ERG8, ERG19, and IDI1. nih.gov Furthermore, the farnesyl diphosphate synthase (ERG20), which competes for GPP, can be mutated to favor GPP accumulation. nih.gov

The performance of the introduced BPPS enzyme can also be optimized. Strategies include:

Truncation: Removing the N-terminal plastid transit peptides, which are unnecessary in yeast and can hinder expression or activity. nih.gov

Codon Optimization: Modifying the gene sequence to match the codon usage bias of the host organism, improving translation efficiency. nih.gov

Fusion Proteins: Creating fusion constructs, for example between a modified ERG20 and the BPPS, to channel the GPP substrate directly to the synthase, thereby increasing product yield. nih.gov

Through these combined strategies, researchers have significantly increased the production of borneol in engineered yeast. For example, the yield of (+)-borneol from the CbTPS1 gene in S. cerevisiae was improved 96-fold to 2.89 mg/L. nih.govnih.gov Similarly, engineering efforts with BbTPS3 resulted in a (-)-borneol titer of 148.59 mg/L in a 5-L bioreactor, demonstrating the potential of these strategies for scalable microbial production. nih.govnih.gov

Enhancement of Upstream Precursor Pool (e.g., GPP pool)

The biosynthesis of this compound relies on the availability of the precursor molecule, geranyl diphosphate (GPP). nih.gov A primary strategy to enhance the production of monoterpenes like borneol is to increase the intracellular concentration of GPP. nih.gov In heterologous hosts such as Saccharomyces cerevisiae, GPP is an intermediate in the synthesis of farnesyl diphosphate (FPP), catalyzed by FPP synthase (encoded by the ERG20 gene), and is therefore rapidly consumed. frontiersin.org To channel more metabolic flux towards GPP, researchers have focused on engineering the mevalonate (MVA) pathway, which is the source of isoprenoid precursors in yeast.

A common approach involves the overexpression of key genes within the MVA pathway. For instance, overexpressing all eight genes of the MVA pathway (ERG10, ERG13, tHMG1, ERG12, ERG8, ERG19, IDI1, and ERG20) has been shown to increase the GPP pool. frontiersin.orgnih.gov Additionally, the FPP synthase enzyme (ERG20) can be mutated to favor the production of GPP over FPP. Specific mutations, such as F96W and N127W in ERG20, have been successfully used to create GPP synthase variants, thereby increasing the GPP available for monoterpene synthases. nih.govnih.gov In one study, overexpressing the entire MVA pathway and mutating ERG20 (F96W and N127W) led to the production of (+)-borneol, which was undetectable in the non-engineered strain. frontiersin.orgnih.gov This strategy effectively redirects carbon flux from FPP-derived sterol biosynthesis towards the GPP pool required for this compound synthesis.

Optimization of BPPS Expression and Activity in Heterologous Hosts

Effective production of this compound in microbial hosts like Escherichia coli or Saccharomyces cerevisiae requires efficient expression and activity of the key enzyme, bornyl diphosphate synthase (BPPS). researchgate.netnih.gov Several strategies have been employed to overcome challenges such as low expression levels, improper protein folding, or low catalytic activity of the heterologously expressed enzyme. nih.govnih.gov

The genetic code is degenerate, meaning that multiple codons can specify the same amino acid. However, organisms often exhibit a "codon usage bias," preferring certain codons over others. nih.gov When a gene from one organism is expressed in another (heterologous expression), differences in codon usage can lead to translational inefficiencies, such as stalling of ribosomes and reduced protein yield. nih.govnih.gov

Plant-derived terpene synthases, including BPPS, often possess an N-terminal plastidic transit peptide. nih.gov This sequence directs the protein to the plastids in plant cells but is not required and can even hinder proper expression and folding in microbial hosts like yeast. nih.gov Removing this transit peptide through N-terminal truncation is a common and effective strategy to improve the expression and catalytic activity of these enzymes. nih.gov

Furthermore, the addition of a Kozak consensus sequence can enhance translation initiation in eukaryotes. wikipedia.org The Kozak sequence is a specific nucleic acid motif ( (gcc)gccRccAUGG ) that is recognized by the ribosome as the translation start site. wikipedia.orgnih.gov By inserting an optimal Kozak sequence immediately upstream of the start codon (AUG) of the BPPS gene, the efficiency of translation initiation can be significantly increased, leading to higher protein expression levels. nih.gov The combined strategy of truncating the N-terminus of a bornyl diphosphate synthase and adding a Kozak sequence resulted in a four-fold improvement in borneol yield in one study. nih.gov In another case, tailored truncation and the addition of a Kozak sequence to a CbTPS1 gene improved (+)-borneol yield by over 96-fold compared to the initial strain. nih.gov

Table 1: Effect of N-terminal Truncation and Kozak Sequence Addition on Borneol Production

| Strain/Modification | Enzyme | Host Organism | Yield Improvement | Final Titer | Reference |

| MD-B1 | Codon-optimized BbTPS3 | S. cerevisiae | - | 1.24 mg/L | nih.gov |

| MD-B9 | t14-BbTPS3K2 (Truncated + Kozak) | S. cerevisiae | 4-fold | 4.87 mg/L | nih.gov |

| MD1 | CbTPS1 | S. cerevisiae | - | 0.03 mg/L | nih.gov |

| MD6 | Truncated CbTPS1 + Kozak | S. cerevisiae | 96.33-fold | 2.89 mg/L | nih.gov |

A significant challenge in metabolic engineering is ensuring that enzymes in a pathway are in close proximity to efficiently channel substrates and intermediates. Fusion proteins, created by genetically linking two or more enzymes, can address this by bringing sequential enzymes together. nih.govresearchgate.net This strategy can enhance catalytic efficiency and increase the final product titer. researchgate.net

In the context of this compound synthesis, fusing the GPP synthase (such as a mutated ERG20) directly to the bornyl diphosphate synthase (BPPS) can create a direct channel from the precursor GPP to the BPPS active site. nih.gov This prevents GPP from diffusing away or being consumed by competing native pathways in the host cell. nih.gov Different peptide linkers can be tested to ensure that both enzymes in the fusion construct fold correctly and maintain their catalytic activity. In one study engineering (-)-borneol production, a fusion protein module of ERG20F96W-N127W and a truncated BPPS (t14-BbTPS3K2), connected by a linker (YRSQI), led to a final yield of 12.68 mg/L in shake flasks and 148.59 mg/L in a 5-L bioreactor, a significant increase over the strain expressing the enzymes separately. nih.gov

Table 2: Impact of Fusion Protein Strategy on (-)-Borneol Production

| Strain | Expressed Construct | Linker | (-)-Borneol Titer (mg/L) | Reference |

| MD-B1 | ERG20F96W-N127W + t14-BbTPS3K2 (separate) | N/A | 1.24 | nih.gov |

| MD-B10 | ERG20F96W-N127W-GGGS-t14-BbTPS3K2 | GGGS | ~10 | researchgate.net |

| MD-B12 | ERG20F96W-N127W-YRSQI-t14-BbTPS3K2 | YRSQI | 12.68 | nih.govresearchgate.net |

Rational Enzyme Design and Site-Directed Mutagenesis for Altered Specificity or Activity

Rational enzyme design is a powerful strategy that uses knowledge of a protein's structure and catalytic mechanism to make specific, targeted mutations to improve its function. nih.govnih.govresearchgate.net This approach, which relies on techniques like site-directed mutagenesis, can be used to enhance the catalytic activity, stability, or product specificity of BPPS. nih.govmdpi.com

The crystal structure of this compound synthase from Salvia officinalis has provided detailed insights into its active site and the mechanism of GPP cyclization. nih.govnih.gov The enzyme's C-terminal domain contains the active site that binds GPP and stabilizes the multiple reactive carbocation intermediates formed during the cyclization cascade. nih.govresearchgate.net This structural information allows researchers to identify key amino acid residues that influence the reaction. By mutating these residues, it is possible to alter the enzyme's properties. For example, modifying residues within the active site pocket could potentially increase the catalytic rate (kcat) or improve the enzyme's affinity for GPP (lower Km). acs.org While directed evolution involves random mutagenesis and screening, rational design significantly reduces the library size of mutants to be tested, making it a more focused approach when structural data is available. nih.gov

Transcriptional Regulation and in planta Gene Expression Analysis

Understanding the native transcriptional regulation of BPPS genes in plants provides valuable information for both discovering new enzymes and for engineering their expression. The expression of terpene synthase genes is often developmentally regulated and can be induced by environmental stimuli. acs.org

In planta gene expression analysis, using techniques like reverse transcription PCR (RT-PCR), quantitative PCR (qPCR), or transcriptome sequencing (RNA-Seq), can reveal when and where BPPS genes are expressed in the plant. nih.govyoutube.com For example, a this compound synthase (CbTPS1) was identified from Cinnamomum burmanni by analyzing the transcriptome of its young leaves, which are known to have a high abundance of (+)-borneol. nih.gov Similarly, analyzing the transcriptome of Blumea balsamifera leaves, which are rich in (-)-borneol, led to the discovery of a highly specific (-)-bornyl diphosphate synthase. nih.gov

This type of analysis can identify promoters that drive high levels of gene expression in specific tissues. These native promoters can then be characterized and potentially used in metabolic engineering strategies in either the native plant or a heterologous host to control the timing and level of BPPS expression. frontiersin.org Furthermore, studying the regulatory networks that control BPPS expression can uncover transcription factors that could be manipulated to upregulate the entire borneol biosynthetic pathway in the plant itself.

Table 3: Compound Names

| Abbreviation | Full Name |

| GPP | Geranyl diphosphate |

| FPP | Farnesyl diphosphate |

| BPPS | Bornyl diphosphate synthase |

| MVA | Mevalonate |

| ERG10 | Acetyl-CoA C-acetyltransferase |

| ERG13 | HMG-CoA synthase |

| tHMG1 | Truncated HMG-CoA reductase |

| ERG12 | Mevalonate kinase |

| ERG8 | Phosphomevalonate kinase |

| ERG19 | Mevalonate pyrophosphate decarboxylase |

| IDI1 | Isopentenyl-diphosphate delta-isomerase |

| ERG20 | Farnesyl diphosphate synthase |

| CbTPS1 | Cinnamomum burmanni terpene synthase 1 |

| BbTPS3 | Blumea balsamifera terpene synthase 3 |

| RT-PCR | Reverse Transcription Polymerase Chain Reaction |

| qPCR | Quantitative Polymerase Chain Reaction |

| RNA-Seq | RNA Sequencing |

Tissue-Specific and Developmental Expression Patterns (e.g., Glandular Trichomes)

The biosynthesis of this compound is highly regulated, with the expression of the key enzyme, bornyl diphosphate synthase (BPPS), often localized to specific tissues and developmental stages. This spatial and temporal control is crucial for the plant's chemical defense and communication strategies.

Glandular trichomes, specialized epidermal structures, are prominent sites for the synthesis and accumulation of a vast array of terpenoids, including the precursors to (+)-borneol. researchgate.netnih.gov Research has demonstrated that genes encoding enzymes for terpenoid biosynthesis are strongly expressed in these structures. nih.gov For instance, studies on various plant species have confirmed that the machinery for producing isoprenoid precursors, essential for this compound synthesis, is active within glandular trichomes. researchgate.netnih.gov The overexpression of genes like geranyl diphosphate synthase (GPS) in tobacco has been shown to increase the number of glandular trichomes, suggesting a coordinated regulation of trichome development and terpenoid production. researchgate.net

The expression of BPPS is not uniform across all plant organs. In Lavandula angustifolia (lavender), the LaBPPS gene exhibits significantly higher expression levels in flowers compared to stems, leaves, and roots. mdpi.com This tissue-specific expression correlates with the accumulation of essential oils in the floral parts of the plant. Furthermore, gene expression can vary with developmental stage and even time of day. The peak expression of LaBPPS in lavender, for example, was observed at 8:00 AM, indicating a diurnal rhythm in its regulation. mdpi.com Similarly, studies in Eucalyptus camaldulensis have shown that the content of various terpenoids and the expression of related terpene synthase (TPS) genes differ significantly between young and mature leaves. semanticscholar.org This developmental regulation allows the plant to modulate its chemical profile as it ages. Generally, terpene synthase genes are known to exhibit tissue-specific and stress-responsive expression patterns, highlighting their role in plant development and adaptation. researchgate.net

Table 1: Tissue-Specific and Developmental Expression of Genes in the this compound and Related Terpenoid Pathways

| Gene/Enzyme | Plant Species | Primary Tissue of Expression | Developmental Stage/Condition | Reference |

|---|---|---|---|---|

| Bornyl diphosphate synthase (LaBPPS) | Lavandula angustifolia | Flowers | Peaks at 8:00 AM | mdpi.com |

| Geranylfarnesyl diphosphate synthase (GFDPS) | Leucosceptrum canum | Glandular Trichomes | Expression correlates with sesterterpenoid accumulation | nih.gov |

| Terpene Synthases (TPS) | Eucalyptus camaldulensis | Leaves | Expression levels vary between young and mature leaves | semanticscholar.org |

| Geranyl diphosphate synthase (CiGPS) | Chrysanthemum indicum | Leaves | Highest expression in leaves | researchgate.net |

Impact of Gene Overexpression (Sense and Antisense) on Terpenoid Metabolism

Genetic engineering offers a powerful tool to investigate and manipulate the this compound pathway, leading to altered terpenoid profiles. Both overexpression (sense) and suppression (antisense or knockout) of key genes have revealed critical insights into the regulation of metabolic flux.

Overexpression of genes upstream in the terpenoid pathway can significantly enhance the pool of precursors available for this compound synthase. In one study, the overexpression of geranyl diphosphate synthase (GPS) and farnesyl diphosphate synthase (FPS) from Chrysanthemum indicum in transgenic tobacco led to notable changes in terpenoid metabolism. researchgate.net The transgenic lines exhibited a significant increase in the relative content of terpenes, and new monoterpenoids and sesquiterpenoids, not present in the wild type, were detected. researchgate.net However, metabolic engineering can also lead to unexpected outcomes due to the complexity of metabolic networks. For example, specifically overexpressing farnesyl diphosphate synthase (FPS) in the glandular trichomes of tomato, with the goal of boosting sesquiterpenoid production, resulted in an interesting diversion of metabolic flow, leading to a loss of monoterpenoid production. researchgate.net

Conversely, blocking a key step in the pathway can cause significant reallocation of metabolic resources. In Artemisia annua, plants with a natural loss-of-function mutation in the Bornyl diPhosphate Synthase (AaBPS) gene, which is analogous to an antisense or knockout model, exhibited a "camphor-0" phenotype. frontiersin.org These plants were unable to produce camphor, a downstream product of this compound, and showed a loss of other monoterpenes that accounted for over 60% of the total volatile compounds in the leaves of wild-type plants. frontiersin.org This block in monoterpene synthesis led to a reallocation of carbon precursors towards the sesquiterpenoid pathway. frontiersin.org

Metabolic engineering has also been successfully applied in microbial systems to produce valuable compounds derived from this compound. In Saccharomyces cerevisiae (yeast), which does not naturally produce borneol, scientists have reconstituted the biosynthetic pathway. nih.gov Overexpression of a this compound synthase gene from Cinnamomum burmanni along with all eight genes of the upstream mevalonate (MVA) pathway successfully increased the precursor pool, leading to the synthesis and accumulation of (+)-borneol. nih.gov

Table 2: Effects of Genetic Modification on Terpenoid Metabolism

| Genetic Modification | Gene(s) Modified | Host Organism | Key Findings | Reference |

|---|---|---|---|---|

| Overexpression | Geranyl diphosphate synthase (GPS) & Farnesyl diphosphate synthase (FPS) | Tobacco (Nicotiana tabacum) | Increased total terpenes; production of new monoterpenoids and sesquiterpenoids. | researchgate.net |

| Overexpression (Trichome-specific) | Farnesyl diphosphate synthase (FPS) | Tomato (Solanum lycopersicum) | Loss of monoterpenoid production. | researchgate.net |

| Loss-of-function (Knockout) | Bornyl diphosphate synthase (AaBPS) | Artemisia annua | Elimination of camphor and other monoterpenes; reallocation of carbon to sesquiterpenes. | frontiersin.org |

| Overexpression | This compound synthase & MVA pathway genes | Yeast (Saccharomyces cerevisiae) | De novo production of (+)-borneol. | nih.gov |

Evolutionary Biology of Terpene Synthases, with Focus on Bornyl Diphosphate Synthases

Divergence and Diversification of Terpene Synthase Gene Families

The terpene synthase (TPS) gene family represents a mid-sized family of genes responsible for specialized metabolism that is highly diversified throughout the plant kingdom. acs.org The evolutionary history of this gene family is characterized by significant expansion and functional divergence, which are key drivers of the vast chemical diversity of terpenes. researchgate.netresearchgate.net

The origin of the plant TPS family is thought to be from an ancestral gene that encoded a bifunctional enzyme involved in primary metabolism, specifically the production of ent-kaurene, a precursor to the phytohormone gibberellin. researchgate.netvetmeduni.ac.atnih.govresearchgate.net This ancestral TPS gene likely originated in land plants after their divergence from green algae. researchgate.netvetmeduni.ac.atnih.gov Subsequent gene duplication events early in land plant evolution gave rise to distinct TPS lineages, leading to sub-functionalization and neo-functionalization. researchgate.netvetmeduni.ac.atnih.gov This resulted in the separation of TPSs involved in primary metabolism (phytohormone biosynthesis) from those dedicated to the production of a vast array of specialized or secondary metabolites that mediate ecological interactions. researchgate.netvetmeduni.ac.atnih.govnih.gov

The diversification of the TPS gene family has been propelled by several evolutionary mechanisms, with gene duplication playing a pivotal role. researchgate.net Both tandem and segmental duplication events have significantly contributed to the expansion of TPS gene families in various plant lineages. cam.ac.uk This expansion is not uniform across all plant groups; some species exhibit lineage-specific expansions of certain TPS subfamilies, which is thought to contribute to species diversification and adaptation to specific environments. cam.ac.uk For instance, a large-scale expansion of TPS genes is observed mainly in dicot and monocot plants. cam.ac.uk

The TPS gene family is generally classified into several subfamilies (clades), commonly designated as TPS-a, TPS-b, TPS-c, TPS-d, TPS-e/f, and TPS-g. cam.ac.ukwikipedia.org The angiosperm-specific TPS-a, -b, and -g subfamilies have undergone significant expansion compared to the more ancient TPS-c and TPS-e/f subfamilies. researchgate.netresearchgate.net The TPS-c and TPS-e/f subfamilies contain enzymes involved in both primary and specialized metabolism, while the TPS-a, -b, and -g subfamilies are predominantly associated with the synthesis of specialized metabolites. researchgate.netnih.gov

The evolutionary plasticity of the TPS family is evident in the fact that closely related enzymes can exhibit different product profiles, while distantly related enzymes can sometimes produce similar products. acs.org This complex evolutionary history, marked by gene duplication, divergence, and lineage-specific expansions, has been a major force in shaping the chemical diversity of terpenes across the plant kingdom. researchgate.netnih.gov

Phylogenetic Analysis of (+)-BPPS Genes across Plant Lineages

Phylogenetic analyses of the terpene synthase (TPS) gene family provide valuable insights into the evolutionary relationships and functional diversification of these enzymes. (+)-Bornyl diphosphate (B83284) synthases ((+)-BPPS), which catalyze the formation of (+)-bornyl diphosphate, the precursor to (+)-borneol and camphor (B46023), are found within the broader family of monoterpene synthases. vetmeduni.ac.atnih.gov

Based on sequence homology, (+)-BPPS from Salvia officinalis (common sage) is classified within the TPS-b subfamily , a large and diverse group of monoterpene synthases found predominantly in angiosperms. vetmeduni.ac.at Phylogenetic trees constructed with various plant TPSs show that the Salvia officinalis (+)-BPPS clusters with other monoterpene synthases from the Lamiaceae family, such as (+)-sabinene synthase and 1,8-cineole synthase. vetmeduni.ac.at

While a comprehensive phylogenetic analysis focusing solely on (+)-BPPS genes across a wide range of plant lineages is still emerging, studies have identified (+)-BPPS activity and genes in several angiosperm species, including:

Salvia officinalis (Sage) researchgate.netvetmeduni.ac.atnih.gov

Lavandula angustifolia (Lavender) nih.govnih.gov

Amomum villosum nih.govnih.gov

Cinnamomum burmanni nih.govnih.gov

The presence of (+)-BPPS in these diverse angiosperm families suggests that the gene for this function may have arisen and been maintained in various lineages. However, (+)-BPPS has not yet been characterized from any conifer species.

Interestingly, the stereospecificity of borneol biosynthesis is determined by the specific bornyl diphosphate synthase present in the plant. While many plants produce (+)-borneol via (+)-BPPS, the first (-)-bornyl diphosphate synthase was recently discovered in Blumea balsamifera, which produces almost exclusively (-)-borneol (B1667373). researchgate.netnih.gov This discovery highlights the independent evolution of enzymes with opposite stereoselectivity, a fascinating aspect of TPS evolution.

The evolutionary history of BPPS genes in gymnosperms remains less clear. Gymnosperms possess a different composition of TPS subfamilies compared to angiosperms, and while they produce a variety of monoterpenes, including borneol, the specific synthases have not all been functionally characterized. researchgate.net

The table below summarizes the identified this compound synthases in different plant species, which provides a basis for understanding their phylogenetic distribution.

| Plant Species | Family | Lineage | Reference |

| Salvia officinalis | Lamiaceae | Angiosperm (Eudicot) | researchgate.netvetmeduni.ac.atnih.gov |

| Lavandula angustifolia | Lamiaceae | Angiosperm (Eudicot) | nih.govnih.gov |

| Lippia dulcis | Verbenaceae | Angiosperm (Eudicot) | nih.govnih.gov |

| Amomum villosum | Zingiberaceae | Angiosperm (Monocot) | nih.govnih.gov |

| Cinnamomum burmanni | Lauraceae | Angiosperm (Magnoliid) | nih.govnih.gov |

Further research involving broader sampling and phylogenetic analysis of BPPS genes from a wider array of plant taxa, including more gymnosperms and diverse angiosperm lineages, will be crucial to fully elucidate the evolutionary history and diversification of this important enzyme.

Convergent and Divergent Evolution of Terpene Synthase Functions

The evolution of terpene synthase (TPS) functions is a complex process marked by both divergent and convergent evolutionary patterns. These phenomena contribute significantly to the vast chemical diversity of terpenes observed in nature.

Divergent evolution is a prominent feature of the TPS family, where gene duplication followed by the accumulation of mutations leads to new enzyme functions. researchgate.net Closely related TPSs, often sharing high sequence identity, can catalyze the formation of different products. This functional divergence is frequently the result of subtle changes in the active site architecture, where a few amino acid substitutions can alter the reaction cascade and lead to novel terpene scaffolds. nih.gov For example, within the genus Salvia, closely related TPSs are responsible for producing distinct monoterpenes like this compound, (+)-sabinene, and 1,8-cineole. vetmeduni.ac.at This rapid functional divergence after gene duplication is thought to be a key mechanism for plants to adapt to new ecological pressures by producing novel defensive compounds or attractants. nih.gov

The interplay between divergent and convergent evolution has shaped the functional landscape of the TPS family. Divergence allows for the exploration of new chemical space, leading to the evolution of novel terpene structures within a plant lineage. Convergence, in contrast, demonstrates that certain terpene products have been repeatedly selected for throughout plant evolution, likely due to their important ecological roles.

The table below provides examples of divergent and convergent evolution in terpene synthases.

| Evolutionary Pattern | Description | Example |

| Divergent Evolution | Closely related enzymes catalyze the formation of different products. | In Salvia species, closely related TPSs produce this compound, (+)-sabinene, and 1,8-cineole. vetmeduni.ac.at |

| Convergent Evolution | Distantly related enzymes catalyze the formation of the same or similar products. | Limonene is produced by TPSs in both angiosperms and gymnosperms, which evolved this function independently. |

Understanding these evolutionary patterns is crucial for predicting the function of newly discovered TPS genes and for the rational design of enzymes with novel catalytic activities.

Q & A

Q. What is the biosynthetic pathway for (+)-bornyl diphosphate, and which enzymes are involved?

this compound (BPP) is synthesized from geranyl diphosphate (GPP) via a cyclization reaction catalyzed by this compound synthase (BPPS), a Mg²⁺-dependent enzyme. BPPS from Salvia officinalis isomerizes GPP through carbocation intermediates to form BPP, retaining the diphosphate group . Subsequent hydrolysis by bornyl diphosphate diphosphatase (BDD) converts BPP to (+)-borneol, which is acetylated by bornyl acetyltransferases (BATs) to produce bornyl acetate .

Q. How do metal ions influence this compound synthase activity?

BPPS requires Mg²⁺ as a cofactor to stabilize the diphosphate group of GPP during catalysis. The divalent metal ion coordinates with the DDxxD motif in the enzyme’s active site, facilitating substrate binding and carbocation formation. Mutagenesis studies of analogous terpenoid cyclases suggest that substituting Mg²⁺ with Mn²⁺ or other ions may alter reaction rates or product specificity, but BPPS shows a strong preference for Mg²⁺ .

Q. What analytical methods are used to characterize this compound and its derivatives?

Radio-GC analysis combined with enzymatic hydrolysis is critical for distinguishing BPP from solvolysis byproducts. Chiral phase capillary GC and GC-MS confirm the stereochemistry of borneol derivatives, while ion-pairing reversed-phase HPLC isolates BPP directly from reaction mixtures . For structural validation, X-ray crystallography (e.g., BPPS at 2.0-Å resolution) maps catalytic domains and intermediate binding .

Advanced Research Questions

Q. How do structural features of this compound synthase govern carbocation stabilization during catalysis?

The crystal structure of BPPS reveals two β-helical domains: the C-terminal domain houses the active site, where the DDxxD motif binds Mg²⁺ and GPP. Aza analogs of carbocation intermediates (e.g., bornyl-aza-diphosphate) trapped in the active site demonstrate how hydrophobic residues and π-cation interactions stabilize transient carbocations. The N-terminal domain caps the active site, preventing premature quenching of intermediates .

Q. What strategies resolve contradictions in reported enzyme kinetics for terpenoid cyclases like BPPS?

Discrepancies in kinetic parameters (e.g., or ) may arise from assay conditions (e.g., pH, metal ion concentration) or enzyme isoforms. To address this, standardized protocols using purified recombinant enzymes and real-time monitoring (e.g., stopped-flow spectroscopy) are recommended. For BPPS, radio-HPLC quantification of BPP minimizes interference from non-enzymatic solvolysis .

Q. How can computational modeling enhance understanding of BPP biosynthesis?

Quantum chemical methods (e.g., DFT calculations) model the cyclization cascade from GPP to BPP, predicting transition states and stereochemical outcomes. Molecular dynamics simulations of BPPS-ligand complexes identify residues critical for carbocation migration, enabling targeted mutagenesis to engineer product profiles .

Q. What challenges arise in heterologous expression of this compound synthase for metabolic engineering?

Expressing BPPS in microbial systems (e.g., yeast) often results in low yields due to improper folding or toxicity of intermediates. Co-expression with chaperones or fusion tags (e.g., maltose-binding protein) improves solubility. Recent success in Cinnamomum burmanni BPPS expression in yeast highlights the need for codon optimization and balanced precursor supply (e.g., GPP pools) .

Q. How do phylogenetic analyses inform the evolution of bornyl diphosphate synthases?

Comparative genomics of terpenoid cyclases across plants (e.g., Salvia officinalis, Wurfbainia villosa) reveals conserved motifs (e.g., DDxxD) and lineage-specific adaptations. For example, BPPS in Lamiaceae species exhibits divergent loop regions that may influence substrate channeling or product specificity .

Methodological Considerations

Q. How to optimize enzyme assays for this compound synthase activity?

- Substrate Preparation : Use H- or C-labeled GPP to trace enzymatic conversion.

- Metal Ion Buffers : Include 5–10 mM MgCl₂ in assay buffers to stabilize BPPS activity.

- Product Extraction : Quench reactions with cold acetone or methanol, followed by centrifugation to remove denatured protein.

- Data Validation : Compare enzymatic products with synthetic BPP standards using chiral GC or NMR .

Q. What experimental controls are essential for distinguishing enzymatic vs. non-enzymatic BPP formation?

Include heat-inactivated enzyme controls and monitor solvolysis products (e.g., linalool, α-terpineol) via GC-MS. For kinetic studies, use initial rate conditions (≤10% substrate conversion) to minimize background interference .

Tables

| Key Enzymes in this compound Biosynthesis |

|---|

| Enzyme |

| ------------------------ |

| (+)-BPPS |

| BDD |

| BAT3/BAT4 |

| Common Pitfalls in BPPS Research |

|---|

| 1. Incomplete purification leading to contaminating phosphatases. |

| 2. Overlooking stereochemistry in product analysis. |

| 3. Misinterpretation of non-enzymatic solvolysis products as enzymatic outputs. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.